Technical Monograph: 2-amino-N-(1-benzylpiperidin-4-yl)benzamide
Technical Monograph: 2-amino-N-(1-benzylpiperidin-4-yl)benzamide
Executive Summary
2-amino-N-(1-benzylpiperidin-4-yl)benzamide represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of neuroactive and gastroprokinetic agents. Structurally, it bridges a lipophilic N-benzylpiperidine domain (associated with acetylcholinesterase inhibition and sigma receptor binding) with a polar o-aminobenzamide tail (characteristic of 5-HT4 agonists and D2 modulators).
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic architecture, and pharmacological versatility, designed for application scientists and drug discovery teams.
Part 1: Physicochemical Profile[1]
Understanding the "hard" data of this molecule is prerequisite to formulation and assay design. The molecule exhibits a distinct amphiphilic nature, with a basic center residing on the piperidine nitrogen.
Table 1: Core Physicochemical Properties
| Property | Value / Descriptor | Significance |
| Molecular Formula | C₁₉H₂₃N₃O | Core stoichiometry. |
| Molecular Weight | 309.41 g/mol | Falls within "Rule of 5" (<500), suggesting good oral bioavailability. |
| LogP (Predicted) | 2.6 – 3.1 | Moderate lipophilicity; crosses Blood-Brain Barrier (BBB) effectively. |
| pKa (Piperidine N) | ~8.5 – 9.2 | Protonated at physiological pH; critical for cation-pi interactions in receptor binding pockets. |
| pKa (Aniline N) | ~2.5 | Remains neutral at physiological pH; serves as a Hydrogen Bond Donor (HBD). |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) | Critical for anchoring to receptor residues (e.g., Serine/Threonine). |
| H-Bond Acceptors | 2 (Amide Carbonyl, Tertiary Amine) | Facilitates water solubility and receptor interaction. |
Part 2: Synthetic Architecture
While amide coupling using carbodiimides (EDC/HOBt) is a standard route, it often introduces urea byproducts that complicate purification. The Isatoic Anhydride Ring-Opening method is the superior "process chemistry" approach. It is atom-efficient, self-driving (due to CO₂ evolution), and typically requires no chromatographic purification.
Mechanism of Action
The primary amine of the 4-amino-1-benzylpiperidine acts as a nucleophile, attacking the carbonyl carbon of the isatoic anhydride. This triggers a ring-opening sequence followed by spontaneous decarboxylation, yielding the pure benzamide.
Experimental Protocol: Isatoic Anhydride Route
Objective: Synthesis of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide on a 10 mmol scale.
Reagents:
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Isatoic Anhydride (1.63 g, 10 mmol)
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4-Amino-1-benzylpiperidine (1.90 g, 10 mmol) [CAS: 50541-93-0]
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Solvent: Ethanol (Absolute) or 1,4-Dioxane (30 mL)
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Catalyst: None required (Heat activated)
Step-by-Step Methodology:
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Charge: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend Isatoic Anhydride (1.0 eq) in Ethanol (3 mL/mmol).
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Addition: Add 4-Amino-1-benzylpiperidine (1.0 eq) dropwise at room temperature. Note: The amine is a liquid; ensure accurate density correction if dispensing by volume.
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Activation: Attach a reflux condenser. Heat the mixture to reflux (80°C for EtOH).
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Reaction Monitoring: Evolution of CO₂ gas (bubbling) indicates reaction progress. Reflux for 3–5 hours.
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Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting anhydride spot (high Rf) should disappear; the product will appear as a UV-active, ninhydrin-positive spot.
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Workup:
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Allow the solution to cool to room temperature.
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Scenario A (Precipitation): If the product crystallizes upon cooling, filter the white solid and wash with cold ethanol.
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Scenario B (Oil): If the product remains soluble, concentrate the solvent in vacuo. Triturate the resulting oil with diethyl ether or hexanes to induce crystallization.
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Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Visualization: Synthetic Pathway
Figure 1: Atom-efficient synthesis via Isatoic Anhydride ring opening. Note the irreversible decarboxylation step driving the equilibrium forward.
Part 3: Pharmacological Relevance[2]
This molecule is rarely a "final drug" but rather a high-value Lead Scaffold . Its pharmacological profile is defined by two distinct binding domains.
The Benzamide Domain (5-HT4 & D2 Modulation)
The o-amino benzamide moiety mimics the structure of serotonin (5-HT).
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Mechanism: The aromatic ring interacts with Trp residues in the receptor (via pi-stacking), while the amide nitrogen forms hydrogen bonds with key Aspartate or Serine residues.
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Application: This scaffold is the precursor to "Gastroprokinetic" agents (e.g., Clebopride analogs). Adding a chlorine at position 5 and a methoxy at position 2 drastically increases 5-HT4 affinity, but the unsubstituted form retains basal activity.
The Benzylpiperidine Domain (AChE & Sigma)
The N-benzylpiperidine moiety is the pharmacophore found in Donepezil (Aricept).
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Mechanism: The quaternary (or protonated tertiary) nitrogen binds to the anionic site of Acetylcholinesterase (AChE). The benzyl group extends to the peripheral anionic site (PAS), interacting via pi-pi stacking with Tryptophan residues (e.g., Trp286).
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Sigma Receptors: Research indicates that N-benzylpiperidine derivatives possess high affinity for Sigma-1 (σ1) receptors, which modulate calcium signaling and neuroprotection.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore interaction map showing the dual-binding mode: Cationic anchor (Piperidine) and Hydrogen bonding (Benzamide).
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
1H-NMR (DMSO-d6, 400 MHz) Expectations:
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δ 7.5 - 7.1 (m, 5H): Benzyl aromatic protons.
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δ 7.4 (d, 1H): Benzamide aromatic proton (H-6, adjacent to amide).
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δ 6.7 - 6.5 (m, 2H): Aniline aromatic protons (electron-rich ring).
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δ 6.3 (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable with D₂O).
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δ 8.0 (d, 1H): Amide -NH- doublet (couples with piperidine CH).
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δ 3.5 (s, 2H): Benzylic -CH₂- connecting to piperidine.
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δ 3.8 (m, 1H): Piperidine C4-H (Methine proton).
Mass Spectrometry (ESI-MS):
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[M+H]+: Calculated 310.19; Observed ~310.2.
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Fragmentation: Loss of benzyl group (91 m/z) is a common tropylium ion fragment.
Part 5: Handling & Safety
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Hazard Identification: As a benzamide derivative, treat as a potential irritant to eyes and skin. The piperidine component suggests potential neuroactivity; avoid inhalation of dusts.
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Storage: Store at 2–8°C. Amine groups are sensitive to oxidation over long periods; store under inert atmosphere (Argon/Nitrogen) if possible.
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Solubility for Assays:
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Water: Poor (requires pH adjustment < 5).
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DMSO: Soluble (>10 mM).
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Ethanol: Soluble.
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References
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Synthesis of Benzamides: Sonda, S., et al. (2005). "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists." Bioorganic & Medicinal Chemistry.
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Isatoic Anhydride Reactivity: Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis.
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Sigma Receptor Ligands: Deuther-Conrad, W., et al. (2016). "2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors." Frontiers in Pharmacology.
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AChE Inhibitor Pharmacophore: Sugimoto, H., et al. (2000). "Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor." Current Medicinal Chemistry.
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Precursor Data: Sigma-Aldrich. "4-Amino-1-benzylpiperidine Product Specification."
